Gram-Positive Antibacterial Activity Against Staphylococcus aureus: Head-to-Head Comparison with the Ester Analog
In a direct head-to-head study, the target hydrazide compound (2) and its ester analog tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1) were screened against Staphylococcus aureus using the disc diffusion method at identical concentrations of 10 µg/disc. The hydrazide (2) produced a zone of inhibition of 27 mm, compared to only 11 mm for the ester (1) — a 2.45-fold greater inhibition zone diameter [1]. Under the same conditions, the clinical standard ciprofloxacin (10 µg/disc) produced a zone of 27 mm, demonstrating that the hydrazide matches the reference antibiotic against this Gram-positive strain, while the ester analog is substantially inferior [1].
| Evidence Dimension | Zone of inhibition (mm) against Staphylococcus aureus at 10 µg/disc |
|---|---|
| Target Compound Data | 27 mm (hydrazide, Compound 2) |
| Comparator Or Baseline | 11 mm (ester analog, Compound 1); 27 mm (Ciprofloxacin, 10 µg/disc) |
| Quantified Difference | 2.45-fold larger zone vs. ester analog; activity equivalent to ciprofloxacin standard |
| Conditions | In vitro disc diffusion assay; 10 µg/disc loading; Staphylococcus aureus; incubation at 37°C |
Why This Matters
A procurement decision favoring the ester analog over the hydrazide would result in a >2-fold loss of anti-S. aureus potency, directly compromising Gram-positive antibacterial screening outcomes.
- [1] Kulkarni, B., Sharada, T., Padigar, H., Adimule, S. P., Naveen, S., Krishnappagowda, L., Lokanath, N. & Kumsi, M. (2016). Synthesis, characterization, X-ray diffraction studies and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. Research on Chemical Intermediates, 42(10), 7375–7396. Table 5. View Source
